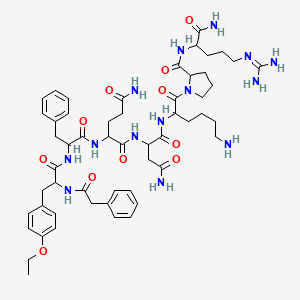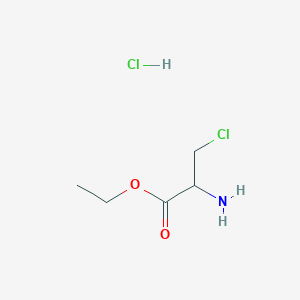
Phenylac-D-tyr(ET)-phe-gln-asn-lys-pro-arg-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylac-D-tyr(ET)-phe-gln-asn-lys-pro-arg-NH2 is a synthetic peptide analog of vasopressin, a hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is known for its selective and potent antagonistic effects on V1 vasopressin receptors, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylac-D-tyr(ET)-phe-gln-asn-lys-pro-arg-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC and bases like DIPEA. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptides suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylac-D-tyr(ET)-phe-gln-asn-lys-pro-arg-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogs with modified amino acid sequences .
Wissenschaftliche Forschungsanwendungen
Phenylac-D-tyr(ET)-phe-gln-asn-lys-pro-arg-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in vasopressin receptor signaling and regulation.
Medicine: Explored for its potential therapeutic applications in conditions related to water retention and blood pressure regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Wirkmechanismus
Phenylac-D-tyr(ET)-phe-gln-asn-lys-pro-arg-NH2 exerts its effects by selectively binding to V1 vasopressin receptors, thereby blocking the action of endogenous vasopressin. This antagonistic action prevents vasopressin from exerting its vasoconstrictive and antidiuretic effects. The molecular targets include the V1 receptors located on vascular smooth muscle cells and renal collecting ducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylac-D-tyr(Me)-phe-gln-asn-arg-pro-arg-lys-NH2
- Phenylac-D-tyr(Me)-phe-gln-asn-arg-pro-arg-tyr-NH2
- Phenylac-D-tyr(Me)-phe-gln-asn-arg-pro-arg-lys-NH2 trifluoroacetate salt
Uniqueness
Phenylac-D-tyr(ET)-phe-gln-asn-lys-pro-arg-NH2 is unique due to its high selectivity and potency as a V1 receptor antagonist. Its specific amino acid sequence and modifications confer distinct pharmacological properties, making it a valuable tool for studying vasopressin receptor function and developing therapeutic agents .
Eigenschaften
IUPAC Name |
N-[4-amino-1-[[6-amino-1-[2-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[2-[[3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H76N14O11/c1-2-79-36-22-20-35(21-23-36)30-40(62-46(71)31-34-15-7-4-8-16-34)49(74)66-41(29-33-13-5-3-6-14-33)50(75)64-38(24-25-44(56)69)48(73)67-42(32-45(57)70)51(76)65-39(17-9-10-26-55)53(78)68-28-12-19-43(68)52(77)63-37(47(58)72)18-11-27-61-54(59)60/h3-8,13-16,20-23,37-43H,2,9-12,17-19,24-32,55H2,1H3,(H2,56,69)(H2,57,70)(H2,58,72)(H,62,71)(H,63,77)(H,64,75)(H,65,76)(H,66,74)(H,67,73)(H4,59,60,61) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPXAIJQDPORTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H76N14O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B12121278.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)

![Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-](/img/structure/B12121289.png)
![4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12121296.png)
![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)




![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)
